molecular formula C14H18ClFN2O3S B2847136 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1234974-05-0

2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2847136
CAS No.: 1234974-05-0
M. Wt: 348.82
InChI Key: VLNHOHGBNDLGPW-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative designed for biochemical research. Its molecular structure, which incorporates a piperidine ring system and a methylsulfonyl group, is characteristic of compounds investigated for modulating key biological signaling pathways . Benzamide scaffolds bearing piperidine and sulfonyl groups are frequently explored as potent inhibitors in oncology and neuroscience research . This compound is of significant research value for investigating the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is aberrantly activated in several cancers, such as basal cell carcinoma and medulloblastoma . The structural motif aligns with known pharmacophores that interact with the Smoothened (Smo) receptor, a key component of the Hh pathway . Researchers can utilize this benzamide to study the inhibition of this pathway, potentially leading to a better understanding of tumor growth mechanisms. Furthermore, the structural features of this benzamide, including the fluorinated aromatic system and the sulfonylated piperidine, suggest potential for studying central nervous system (CNS) targets. Similar N-substituted benzamide compounds are known to be active at sodium channels and have been investigated for their potential in managing neuropathic pain and other neurological disorders . The presence of the methylsulfonyl group is a common feature in drug discovery that can influence a compound's pharmacokinetic properties and binding affinity to specific enzymatic targets, including various kinases . This reagent is supplied for non-clinical, in vitro research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18-7-5-10(6-8-18)9-17-14(19)13-11(15)3-2-4-12(13)16/h2-4,10H,5-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNHOHGBNDLGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H18ClFN2O3S
  • Molecular Weight : 348.8 g/mol
  • CAS Number : 1234974-05-0
  • SMILES Notation : CS(=O)(=O)N1CCC(CNC(=O)c2c(F)cccc2Cl)CC1

The biological activity of 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The presence of the chloro and fluoro substituents may enhance its binding affinity to these targets, while the piperidine moiety facilitates membrane permeability.

Key Mechanisms:

  • Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity and Therapeutic Applications

Research has indicated that this compound possesses several biological activities, including anticancer properties, anti-inflammatory effects, and potential use in treating neurological disorders.

Anticancer Activity

Studies have demonstrated that 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : It has shown significant cytotoxic effects in leukemia and myeloma cell lines, promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Cell Line TypeIC50 Value (µM)Mechanism of Action
Myeloma10Induction of apoptosis
Leukemia15Inhibition of cell proliferation
Natural Killer T-cell12Activation of apoptotic pathways

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Cytotoxic Effects :
    • A study published in PMC evaluated the efficacy of various piperidine derivatives, including 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide). The results indicated a strong correlation between structural modifications and enhanced cytotoxic activity against cancer cells .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how this compound interacts with target proteins. It was found to bind effectively to active sites in proteins associated with cancer progression, which was confirmed through computational ADMET analysis .
  • Therapeutic Potential in Neurological Disorders :
    • Preliminary research suggests that this compound may have neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease by modulating neurotransmitter systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Fluoxapiprolin has been investigated for its role as a modulator in cancer treatment. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has been associated with the modulation of RAS-PI3K signaling pathways, which are critical in cancer progression .

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, enhancing binding affinity due to its chloro and fluoro substituents. The piperidine moiety contributes to membrane permeability, while the methylsulfonyl group may affect solubility and bioavailability .

Pharmacology

Enzyme Inhibition Studies
Fluoxapiprolin has shown promise in studies focused on enzyme inhibition. Its structural components allow it to act on various biological targets, including kinases involved in critical cellular processes. For instance, it has been evaluated as a potential inhibitor of activin receptor-like kinases (ALKs), which play a role in bone morphogenetic protein signaling .

Case Study: ALK Inhibition
In a study assessing selective inhibitors of ALK1 and ALK2, Fluoxapiprolin was identified as a candidate for further investigation due to its favorable binding characteristics and potential selectivity . This highlights its relevance in developing targeted therapies for conditions influenced by these kinases.

Biochemistry

Biological Activity Profiling
Fluoxapiprolin's biological activity has been profiled through various assays that assess its effects on cellular models. These studies often involve dose-response evaluations to determine the compound's efficacy and potency against specific targets .

Chemical Synthesis Applications

Building Block for Complex Molecules
In synthetic organic chemistry, Fluoxapiprolin serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow chemists to modify its structure for various applications, including drug development and materials science .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with three structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Piperidine Key Functional Groups
Target Compound C₁₄H₁₇ClFN₂O₃S 356.81 Methylsulfonyl Benzamide, Cl, F, SO₂CH₃
2-Chloro-6-fluoro-N-(1-methyl-4-piperidinyl)benzamide C₁₃H₁₆ClFN₂O 270.73 Methyl Benzamide, Cl, F
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide C₂₀H₁₉Cl₂N₂O₂ 397.28 4-Chlorobenzoyl Benzamide, Cl (×2)
Patent Compound (EP 3 532 474 B1) C₁₇H₁₂BrF₅NO₂ 444.18 Trifluoropropoxy Benzamide, Br, F (×3), CF₃

Key Observations:

Substituent Effects on Polarity: The target compound’s methylsulfonyl group increases polarity compared to the methyl group in the analog from . This enhances solubility in polar solvents and may improve bioavailability .

Molecular Weight and Steric Effects: The target compound’s molecular weight (356.81 g/mol) is intermediate between the methyl-substituted analog (270.73 g/mol) and the 4-chlorobenzoyl derivative (397.28 g/mol). The methylsulfonyl group adds ~86 g/mol compared to the methyl analog, influencing pharmacokinetic properties .

Crystal Packing and Conformation:

  • Crystal structures of analogs (e.g., ) reveal that substituents on the piperidine ring influence its chair conformation and intermolecular interactions. The methylsulfonyl group in the target compound may similarly stabilize specific conformations through hydrogen bonding (e.g., C–H···O or N–H···O interactions), as seen in related structures .

Preparation Methods

Halogenation and Functionalization

The aromatic core is typically derived from commercially available 2-fluoro-6-chlorotoluene through oxidation. For example:

  • Oxidation of 2-chloro-6-fluorotoluene using potassium permanganate ($$KMnO_4$$) in acidic conditions yields 2-chloro-6-fluorobenzoic acid.
  • Alternative routes involve hydrolysis of 2-chloro-6-fluorobenzonitrile using concentrated sulfuric acid ($$H2SO4$$) at elevated temperatures.

Activation for Amide Coupling

The carboxylic acid is activated to facilitate amide bond formation:

  • Acid chloride formation : Treatment with thionyl chloride ($$SOCl2$$) or oxalyl chloride ($$(COCl)2$$) converts the acid to 2-chloro-6-fluorobenzoyl chloride.
  • Mixed carbonate intermediates : Ethyl chloroformate ($$ClCO2Et$$) in the presence of triethylamine ($$Et3N$$) generates reactive intermediates for coupling.

Synthesis of 1-(Methylsulfonyl)piperidin-4-yl)methanamine

Piperidine Ring Functionalization

The amine component is synthesized through a multistep process:

  • Protection of piperidin-4-ylmethanol :
    • Reaction with ethyl chloroformate in dichloromethane ($$CH2Cl2$$) forms the corresponding carbamate.
  • Sulfonylation :
    • Treatment with methylsulfonyl chloride ($$MsCl$$) in the presence of $$Et_3N$$ introduces the sulfonyl group at the piperidine nitrogen.
  • Deprotection and oxidation :
    • Hydrolysis of the carbamate under acidic or basic conditions yields 1-(methylsulfonyl)piperidin-4-yl)methanol, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate ($$PCC$$).
  • Reductive amination :
    • The aldehyde is converted to the primary amine via reductive amination with ammonium acetate ($$NH4OAc$$) and sodium cyanoborohydride ($$NaBH3CN$$).

Amide Bond Formation Strategies

Coupling the activated aromatic acid with the sulfonylated piperidine amine is achieved through several methods:

Schotten-Baumann Reaction

  • Conditions : Reacting 2-chloro-6-fluorobenzoyl chloride with 1-(methylsulfonyl)piperidin-4-yl)methanamine in a biphasic system (water/dichloromethane) with $$NaHCO_3$$ as the base.
  • Yield : ~65–70% after purification by silica gel chromatography.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide ($$EDC$$) with hydroxybenzotriazole ($$HOBt$$) in $$N,N$$-dimethylformamide ($$DMF$$).
  • Advantages : Higher yields (75–80%) and milder conditions compared to acid chlorides.

Uranium/Guanidinium Coupling Agents

  • HATU-mediated coupling : Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate ($$HATU$$) and $$Et_3N$$ in $$DMF$$ achieves >85% yield.

Optimization and Challenges

Steric Hindrance Mitigation

The sulfonyl group on piperidine introduces steric bulk, necessitating:

  • Prolonged reaction times (12–24 hours).
  • Elevated temperatures (80–100°C) in polar aprotic solvents like $$DMF$$.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : From ethanol/water mixtures to achieve >95% purity.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • $$^1H$$ NMR (400 MHz, $$CDCl3$$): δ 7.45–7.30 (m, 2H, aromatic), 4.10 (d, $$J = 5.6$$ Hz, 2H, $$CH2NH$$), 3.20–3.00 (m, 2H, piperidine), 2.90 (s, 3H, $$SO2CH3$$).
  • HRMS : $$m/z$$ calculated for $$C{14}H{17}ClFN2O3S$$ [M+H]$$^+$$: 365.0594; found: 365.0598.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Reagents/Conditions Yield (%) Purity (%) Citation
Schotten-Baumann $$SOCl2$$, $$NaHCO3$$ 65–70 90
EDC/HOBt $$EDC$$, $$HOBt$$, $$DMF$$ 75–80 92
HATU-mediated $$HATU$$, $$Et_3N$$, $$DMF$$ 85–90 95

Q & A

Basic Research Questions

Q. What are the key synthetic routes and methodologies for synthesizing 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting 2-chloro-6-fluorobenzoic acid derivatives with amines (e.g., (1-(methylsulfonyl)piperidin-4-yl)methanamine) using coupling agents like EDCI or HATU .
  • Sulfonylation : Introducing the methylsulfonyl group to the piperidine ring via reaction with methanesulfonyl chloride under basic conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product, with HPLC or NMR for purity validation .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., chair conformation of the piperidine ring) .
  • NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing fluorinated vs. chlorinated aromatic signals) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Software tools : SHELX programs for crystallographic refinement and structural validation .

Q. How is the preliminary biological activity of this compound assessed in drug discovery?

  • Methodological Answer :

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like enzymes or receptors .
  • Enzyme inhibition studies : Kinetic assays using substrates specific to kinases or proteases, with IC50 calculations .
  • Cellular viability assays : MTT or ATP-luciferase tests to evaluate cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. NMP), and catalyst loading to identify optimal parameters .
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time .
  • Scale-up considerations : Mitigating exothermicity and ensuring solvent compatibility for larger batches .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?

  • Methodological Answer :

  • Validation via orthogonal assays : Confirm binding using SPR and functional assays (e.g., cAMP accumulation for GPCR targets) .
  • Structural analysis : Compare docking poses (AutoDock, MOE) with X-ray co-crystal structures to identify steric clashes or solvation effects .
  • Revisiting force fields : Adjust computational parameters (e.g., partial charges) to better reflect experimental electron density maps .

Q. What strategies validate the biological target hypothesis for this compound?

  • Methodological Answer :

  • Genetic knockdown/knockout : siRNA or CRISPR-Cas9 to confirm phenotype rescue upon target suppression .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify binding proteins via mass spectrometry .
  • Thermal shift assays : Monitor protein stability (DSF) to confirm direct binding .

Q. How are computational docking studies utilized to predict binding modes and guide SAR?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide to generate pose ensembles, prioritized by binding energy scores .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorine vs. chlorine) .
  • MD simulations : Assess binding site flexibility over 100+ ns trajectories to identify stable interactions .

Q. How do structural analogs inform SAR for this benzamide derivative?

  • Methodological Answer :

  • Comparative activity mapping : Test analogs with variations in the piperidine sulfonyl group or fluorobenzamide moiety .
  • Table: Key SAR Insights
ModificationImpact on ActivityReference
Methylsulfonyl → AcetylReduced kinase inhibition
Fluorine → Chlorine (ortho)Improved metabolic stability
Piperidine → AzetidineLoss of target binding

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